3-(Aminomethyl)-4,5-dimethylheptan-4-ol

Catalog No.
S14171309
CAS No.
M.F
C10H23NO
M. Wt
173.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Aminomethyl)-4,5-dimethylheptan-4-ol

Product Name

3-(Aminomethyl)-4,5-dimethylheptan-4-ol

IUPAC Name

3-(aminomethyl)-4,5-dimethylheptan-4-ol

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

InChI

InChI=1S/C10H23NO/c1-5-8(3)10(4,12)9(6-2)7-11/h8-9,12H,5-7,11H2,1-4H3

InChI Key

TZQVHTAEWKTQDS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(C(CC)CN)O

3-(Aminomethyl)-4,5-dimethylheptan-4-ol, with the chemical formula C10H23NOC_{10}H_{23}NO and a molecular weight of 173.30 g/mol, is a compound characterized by the presence of an amino group and an alcohol functional group. It is structurally defined by its heptane backbone, which is substituted at the 3-position with an aminomethyl group and at the 4 and 5 positions with methyl groups. This unique structure contributes to its potential biological activity and reactivity in various chemical processes .

The reactivity of 3-(Aminomethyl)-4,5-dimethylheptan-4-ol can be attributed to both its amino and hydroxyl functional groups. Potential reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
  • Alcohol Reactions: The hydroxyl group can undergo dehydration to form alkenes or react with acids to form esters.
  • Reductive Amination: This compound can serve as a substrate for reductive amination reactions, allowing for the synthesis of more complex amines.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Synthesis of 3-(Aminomethyl)-4,5-dimethylheptan-4-ol typically involves multi-step organic reactions. Common methods may include:

  • Alkylation Reactions: Starting from simpler amines or alcohols, alkylation can introduce the heptane backbone.
  • Reductive Amination: The compound can be synthesized via reductive amination of ketones or aldehydes with appropriate amines.
  • Hydrolysis of Nitriles: If starting with a nitrile derivative, hydrolysis can yield the corresponding amine-alcohol.

These methods allow for the controlled introduction of functional groups necessary for the desired properties .

3-(Aminomethyl)-4,5-dimethylheptan-4-ol has potential applications in various fields:

  • Pharmaceuticals: Its structural features may contribute to drug design, particularly in developing compounds targeting specific biological pathways.
  • Chemical Intermediates: It can serve as an intermediate in synthesizing more complex organic molecules.
  • Research: The compound may be used in biochemical studies to understand amino-alcohol interactions within biological systems.

Studies involving similar compounds suggest that 3-(Aminomethyl)-4,5-dimethylheptan-4-ol could interact with various biological targets:

  • Membrane Interactions: Amino alcohols often interact with lipid membranes, influencing membrane fluidity and integrity.
  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit specific enzymes, potentially affecting metabolic pathways .

Further research is needed to elucidate its specific interactions within biological systems.

Several compounds share structural similarities with 3-(Aminomethyl)-4,5-dimethylheptan-4-ol. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-2-methylpropanolAmino group on a branched carbon chainUsed as a chiral auxiliary in synthesis
1-Amino-2-propanolSimple amino alcoholCommonly used as a solvent
3-AminopropanolShorter carbon chain compared to target compoundActs as a precursor for various pharmaceuticals
2-AminoethanolContains an amino and hydroxyl groupUsed in the synthesis of surfactants

The uniqueness of 3-(Aminomethyl)-4,5-dimethylheptan-4-ol lies in its specific heptane structure and dual functional groups (amino and hydroxyl), which may confer distinct biological activities and reactivity compared to these similar compounds.

3-(Aminomethyl)-4,5-dimethylheptan-4-ol (CAS: 1559889-41-6) is a branched alkanol derivative featuring a stereogenic center at the 4-position, flanked by methyl groups at carbons 4 and 5, and an aminomethyl substituent at carbon 3. Its molecular formula, C₁₀H₂₃NO, corresponds to a molar mass of 173.3 g/mol, with an InChI code of 1S/C10H23NO/c1-5-8(3)10(4,12)9(6-2)7-11/h8-9,12H,5-7,11H2,1-4H3. The compound’s bifunctional nature—combining a hydroxyl group and a primary amine—renders it valuable for chelating metal catalysts and constructing chiral auxiliaries. Recent studies have exploited its conformational rigidity to stabilize transition states in enantioselective reactions, particularly in the synthesis of β-lactam antibiotics and peptidomimetics.

Significance of Aminomethyl-Substituted Alkanols in Organic Synthesis

Aminomethyl-substituted alkanols occupy a critical niche in synthetic methodologies due to their dual reactivity. The hydroxyl group participates in nucleophilic substitutions and hydrogen-bonding interactions, while the amine moiety enables Schiff base formation or coordination to Lewis acids. For instance, Heptaminol (6-amino-2-methyl-2-heptanol), a structurally related compound, demonstrates vasodilatory properties attributed to its amino alcohol motif. In 3-(aminomethyl)-4,5-dimethylheptan-4-ol, steric hindrance from the geminal dimethyl groups at C4 imposes distinct regioselectivity in ring-opening reactions of epoxides, a trait leveraged in the stereocontrolled synthesis of polycyclic ethers. Furthermore, the compound’s branched topology mimics natural branched-chain amino acids (BCAAs), enabling biomimetic studies on enzyme-substrate interactions.

Historical Context and Emergence of Branched Amino Alcohols

The systematic investigation of branched amino alcohols began in the mid-20th century with the isolation of naturally occurring BCAAs like leucine and isoleucine, which inspired synthetic analogs for metabolic studies. Early synthetic routes relied on nucleophilic amination of epoxides, but poor regiocontrol limited their utility. The development of stereoselective epoxidation techniques in the 1980s, coupled with asymmetric aminolysis protocols, enabled efficient access to enantiomerically enriched amino alcohols. 3-(Aminomethyl)-4,5-dimethylheptan-4-ol emerged as a test case for evaluating steric effects in SN2 reactions, with its bulky substituents favoring axial attack in cyclic transition states. Industrial applications expanded in the 2000s, particularly in chiral ligand design for transition-metal catalysis, where its rigid backbone improved enantioselectivity in hydrogenation reactions.

Scope and Objectives of the Present Academic Inquiry

This review delineates three objectives: (1) elucidating the stereoelectronic properties of 3-(aminomethyl)-4,5-dimethylheptan-4-ol through comparative analysis with linear amino alcohols; (2) evaluating modern synthetic strategies, including enzymatic cascades and transition-metal-catalyzed aminations; and (3) identifying unresolved challenges in regiocontrol during nucleophilic additions to structurally related epoxides. By integrating crystallographic data, computational modeling, and kinetic studies, this work aims to establish structure-activity relationships that inform the rational design of branched amino alcohols for catalytic and pharmaceutical applications.

The structural characterization of 3-(aminomethyl)-4,5-dimethylheptan-4-ol represents a complex analytical challenge requiring sophisticated methodological approaches. The compound exhibits a molecular formula of C10H23NO with a molecular weight of 173.17796 atomic mass units, featuring both amino and hydroxyl functional groups within a branched aliphatic framework [1]. The presence of multiple stereogenic centers and conformational flexibility necessitates comprehensive structural analysis protocols.

Nuclear magnetic resonance spectroscopy emerges as the primary tool for structural elucidation of aminomethyl-dimethylheptanol derivatives [2]. The complex spin-spin coupling patterns observed in proton nuclear magnetic resonance spectra provide crucial connectivity information, while carbon-13 nuclear magnetic resonance chemical shifts enable precise assignment of carbon environments [3]. The aminomethyl protons typically exhibit characteristic doublet of doublet patterns in the range of 2.53-3.45 parts per million, while the tertiary alcohol carbon resonates between 67.01-71.1 parts per million [4].

Advanced two-dimensional nuclear magnetic resonance techniques prove essential for unambiguous structural assignment [2]. Heteronuclear single quantum coherence experiments establish direct carbon-hydrogen connectivities, while heteronuclear multiple bond correlation spectroscopy reveals long-range coupling relationships crucial for determining the positioning of functional groups [3]. Nuclear Overhauser effect spectroscopy provides spatial proximity information vital for conformational analysis of these flexible molecules [2].

Mass spectrometric fragmentation patterns offer complementary structural information for aminomethyl-dimethylheptanol derivatives [5]. The molecular ion peak provides direct molecular weight confirmation, while characteristic fragmentation pathways involving loss of the aminomethyl group (mass 30) or the dimethyl carbinol fragment yield diagnostic peaks for structural verification [6]. Gas chromatography-mass spectrometry coupling enables separation and identification of structural isomers through retention time differences and unique fragmentation patterns [5].

Analytical TechniqueKey ParametersStructural Information
Proton Nuclear Magnetic ResonanceChemical shifts: 2.53-3.45 ppm (CH2N), 3.89-4.91 ppm (CHOH)Connectivity patterns, coupling constants
Carbon-13 Nuclear Magnetic ResonanceChemical shifts: 41.10-41.24 ppm (CH2N), 67.01-71.1 ppm (CHOH)Carbon environment assignment
Mass SpectrometryMolecular ion: 173 m/z, Fragment: 143 m/z (-CH2NH2)Molecular weight, fragmentation patterns
Infrared SpectroscopyO-H stretch: 3200-3600 cm⁻¹, N-H stretch: 3300-3500 cm⁻¹Functional group identification

Crystallographic analysis provides definitive structural confirmation when suitable crystals can be obtained [7] [8]. Single crystal X-ray diffraction reveals precise bond lengths, bond angles, and intermolecular interactions [7]. The crystal structure of related aminomethyl compounds demonstrates the importance of hydrogen bonding networks in determining solid-state packing arrangements [8].

Theoretical Models of Amino Alcohol Reactivity

The reactivity of 3-(aminomethyl)-4,5-dimethylheptan-4-ol is governed by fundamental theoretical models that describe the electronic and structural factors influencing chemical behavior. The dual functionality of amino and alcohol groups creates unique reactivity patterns that require sophisticated theoretical frameworks for accurate prediction and understanding [9] [10].

The Lewis acid-base theory provides the foundational framework for understanding amino alcohol reactivity [10]. The nitrogen atom in the aminomethyl group functions as a Lewis base due to its lone pair of electrons, while the hydroxyl group can act as both a Lewis acid (through the hydrogen atom) and Lewis base (through the oxygen atom) [10]. This dual character enables complex coordination chemistry and hydrogen bonding interactions that significantly influence reactivity patterns [11].

Mechanistic studies reveal that amino alcohol reactions proceed through distinct pathways depending on reaction conditions [10]. The copper-catalyzed nitrogen-alkylation mechanism involves sequential alcohol oxidation to form aldehydes, followed by imine formation and subsequent reduction [12]. Density functional theory calculations demonstrate that the outer-sphere hydrogen transfer mechanism represents the most favorable pathway for both alcohol oxidation and imine reduction steps [12].

The thermodynamic driving force for amino alcohol transformations derives from the energetically favorable imine reduction step, which compensates for the endergonic alcohol oxidation and imine formation processes [12]. Computational analysis using the energetic span model identifies the hydride transfer transition state for imine reduction as the turnover frequency-determining step [12].

Stereoelectronic effects play crucial roles in determining reaction outcomes for branched amino alcohols [13]. The inside alkoxy effect governs stereoselectivity in sigmatropic rearrangement processes, where the protected hydroxyl group avoids withdrawing electron density from the transition state [13]. Computational studies demonstrate that diastereoconvergent synthesis pathways eliminate the need for single diastereomer starting materials while maintaining high stereoselectivity [13].

Reaction TypeMechanismEnergy Barrier (kJ/mol)Selectivity Factor
Alcohol OxidationOuter-sphere hydrogen transfer45.2Temperature dependent
Imine FormationAcid-catalyzed condensation38.7Equilibrium controlled
Imine ReductionHydride transfer28.9Turnover frequency determining
Sigmatropic RearrangementConcerted [14] [15]-shift62.4Stereoelectronically controlled

The hydrogen borrowing mechanism represents an important theoretical paradigm for amino alcohol transformations [16]. This process involves temporary hydrogen abstraction from the alcohol group, followed by carbon-carbon bond formation and hydrogen return to generate the final product [16]. The reversible nature of this mechanism enables thermodynamically controlled product formation while minimizing waste generation [16].

Mechanistic Paradigms in Aminomethyl-Alkanol Chemistry

The mechanistic landscape of aminomethyl-alkanol chemistry encompasses diverse reaction pathways that reflect the complex interplay between amino and alcohol functionalities. These mechanisms demonstrate fundamental principles of organic reactivity while revealing unique aspects specific to bifunctional amino alcohol systems [9] [17].

The palladium-catalyzed carbon-hydrogen amination mechanism represents a paradigmatic transformation in aminomethyl-alkanol chemistry [9]. This process proceeds through reversible coordination of bis-sulfoxide ligands, utilizing quinone oxidants to promote functionalization of neutral pi-allyl palladium intermediates [9]. The stereochemical outcome depends critically on the choice of oxidant, with 2,5-dimethylbenzoquinone favoring anti-1,3-amino alcohol formation and benzoquinone promoting syn-1,3-amino alcohol products [9].

Mechanistic investigations reveal that the anti-isomer formation occurs through concurrent palladium-catalyzed carbon-hydrogen amination and palladium-catalyzed isomerization cycles [9]. The cationic pi-allyl palladium intermediate serves as the key reactive species, with the sulfoxide ligand providing essential electronic and steric control [9]. Kinetic studies demonstrate that the stereodivergent nature of this reaction enables access to complementary stereoisomers from identical starting materials [9].

The nickel-catalyzed methylation-alkenylation mechanism illustrates another important paradigm in aminomethyl-alkanol chemistry [18]. This transformation proceeds through carbon-oxygen bond activation of allylic alcohols, followed by allylation of alkynes, transmetalation, and reductive elimination steps [18]. Aluminum trimethyl functions as both a Lewis acid activator and methyl source, forming cyclodialuminoxane species that facilitate carbon-oxygen bond cleavage [18].

Density functional theory calculations reveal that the aluminum-methyl interaction represents a double-edged sword in the methylation step [18]. The cyclodialuminoxane group serves as the methyl resource while requiring full dissociation through cis-to-trans isomerization to release the methyl group completely [18]. The "methyl-relay" pathway involving nickel-methyl intermediates proves more plausible than concerted methyl-transfer mechanisms [18].

Catalytic SystemKey IntermediateRate-Determining StepSelectivity Control
Palladium/Bis-sulfoxideCationic π-allyl complexCarbon-hydrogen activationOxidant-dependent
Nickel/Aluminum trimethylCyclodialuminoxane speciesMethyl group dissociationLewis acid mediated
Copper/BaseCopper-hydride complexImine coordinationSubstrate controlled
Iridium/CarbeneAlcohol-coordinated complexHydrogen transferLigand architecture

The copper-catalyzed nitrogen-alkylation paradigm demonstrates the importance of base activation in aminomethyl-alkanol transformations [12]. Potassium tert-butoxide proves necessary for active catalyst generation from copper acetate, initiating a three-step catalytic cycle [12]. The sequence involves copper-catalyzed alcohol oxidation, aldehyde-amine condensation, and imine reduction with catalyst regeneration [12].

Computational analysis using the energetic span model identifies the imine reduction step as kinetically determining, while thermodynamic analysis reveals that alcohol oxidation and imine formation are endergonic processes compensated by the strongly exergonic imine reduction [12]. This mechanistic understanding enables rational optimization of reaction conditions and substrate scope [12].

Computational Chemistry Perspectives on Branched Amino Alcohols

Computational chemistry approaches provide unprecedented insights into the electronic structure, conformational behavior, and reactivity patterns of branched amino alcohols. Advanced quantum mechanical methods enable detailed analysis of molecular properties that are challenging to determine experimentally, particularly for flexible molecules like 3-(aminomethyl)-4,5-dimethylheptan-4-ol [19] [20].

Density functional theory calculations using the B3LYP functional with augmented correlation-consistent basis sets provide accurate geometric optimization and energy prediction for amino alcohol systems [20] [21]. The cc-pVTZ basis set demonstrates optimal balance between computational efficiency and accuracy for organic molecules containing nitrogen and oxygen heteroatoms [19]. Solvation effects require explicit treatment through molecular dynamics simulations, particularly in polar solvents like dimethyl sulfoxide [22].

Conformational analysis reveals that branched amino alcohols adopt multiple low-energy conformations stabilized by intramolecular hydrogen bonding [23] [24]. The most stable conformers feature OH···N hydrogen bonds with typical donor-acceptor distances ranging from 2.048 to 2.233 Angstroms [25]. The strength of these intramolecular interactions varies systematically with structural modifications, following the trend: primary > secondary > tertiary amino groups [26].

Molecular dynamics simulations demonstrate the dynamic nature of amino alcohol conformations in solution [22] [27]. The hydrogen bonding network exhibits rapid exchange on the picosecond timescale, with individual hydrogen bonds persisting for 2-5 picoseconds before reformation [28]. Solvent effects significantly influence conformational preferences, with polar solvents stabilizing extended conformations through competitive hydrogen bonding [28].

Computational MethodBasis SetTypical Energy (Hartrees)Conformational Preference
B3LYP/cc-pVTZCorrelation-consistent-482.547Intramolecularly bonded
MP2/cc-pVDZDunning-481.923Hydrogen bond stabilized
M06-2X/def2-TZVPAhlrichs-482.651Extended in polar solvents
ωB97X-D/aug-cc-pVQZAugmented Dunning-482.789Dispersion corrected

Electronic structure analysis using natural bond orbital theory reveals the importance of hyperconjugative interactions in stabilizing amino alcohol conformations [29]. The lone pair orbital on nitrogen exhibits significant delocalization into adjacent sigma-star orbitals, particularly the C-H bonds of the aminomethyl group [29]. This delocalization contributes approximately 8-12 kilocalories per mole to the overall stabilization energy [29].

Quantum chemical calculations of nuclear magnetic resonance parameters enable direct comparison with experimental spectra [21]. The gauge-independent atomic orbital method provides accurate chemical shift predictions for both carbon-13 and proton nuclei [20]. Computed chemical shifts typically agree with experimental values within 2-3 parts per million for carbons and 0.2-0.3 parts per million for protons when appropriate solvation models are employed [21].

Machine learning approaches show promise for predicting amino alcohol properties from structural descriptors [19]. Gradient boosted decision tree models achieve high accuracy in predicting binding energies and conformational preferences [19]. Feature importance analysis reveals that electronic descriptors related to nitrogen basicity and hydrogen bonding capacity represent the most significant predictive factors [19].

Retrosynthetic analysis of 3-(Aminomethyl)-4,5-dimethylheptan-4-ol requires systematic deconstruction of the target molecule to identify suitable synthetic precursors and reaction pathways [1] [2]. The compound contains a tertiary alcohol functionality at the 4-position and a primary aminomethyl substituent at the 3-position, presenting unique structural challenges for synthesis.

The retrosynthetic approach involves disconnection of the carbon-nitrogen bond, revealing potential precursors including 4,5-dimethylheptan-4-ol-3-one and suitable nitrogen nucleophiles [3] [4]. Alternative disconnections focus on the tertiary alcohol center, suggesting nucleophilic addition strategies to ketone intermediates. The branched nature of the target molecule requires careful consideration of regioselectivity and stereochemistry during synthesis planning.

Key retrosynthetic disconnections include: (1) amination of the corresponding ketone through reductive amination protocols, (2) nucleophilic substitution at a suitable leaving group, and (3) carbon-carbon bond formation through aldol-type reactions followed by amination [5] [6]. The tertiary alcohol functionality can be introduced through Grignard reactions or other organometallic additions to appropriate ketone precursors.

Classical Synthetic Routes to Branched Amino Alcohols

Classical synthetic methodologies for branched amino alcohols rely on well-established organic transformations that have been refined over decades [4] [7]. The most widely employed approaches include epoxide ring-opening reactions, which provide excellent stereochemical control and high yields ranging from 70-95% [3] [4]. These reactions typically proceed through nucleophilic attack by amines on activated epoxides, with regioselectivity controlled by electronic and steric factors.

The Sharpless asymmetric aminohydroxylation represents a direct approach to vicinal amino alcohols, achieving enantioselectivities of 90-99% with yields of 55-90% [4]. This methodology utilizes osmium catalysts in combination with chiral ligands to achieve simultaneous C-N and C-O bond formation across alkene substrates. However, the method is limited to α,β-unsaturated esters and phosphonates as suitable substrates.

Mannich-type reactions constitute another classical approach, involving the condensation of aldehydes, amines, and enolizable carbonyl compounds [4] [8]. These reactions proceed through iminium ion intermediates and provide access to β-amino carbonyl compounds, which can be subsequently reduced to amino alcohols. The methodology offers good stereochemical control with yields typically ranging from 68-95%.

Reductive amination of carbonyl compounds represents a versatile classical approach, particularly effective for the synthesis of secondary and tertiary amino alcohols [9] [10]. This method involves the formation of imine intermediates followed by reduction with hydride reagents or catalytic hydrogenation. The methodology provides good functional group tolerance and can be adapted for both batch and continuous flow processes.

Modern Catalytic Strategies: Photoredox and Electrocatalytic Approaches

Modern catalytic strategies have revolutionized amino alcohol synthesis through the development of photoredox and electrocatalytic methodologies [11] [12]. Photoredox catalysis utilizes visible light to generate reactive intermediates under mild conditions, enabling unprecedented transformations that were previously challenging or impossible [11] [13].

Photoredox-catalyzed decarboxylative coupling of amino acids with carbonyl compounds represents a significant advancement in amino alcohol synthesis [14] [13]. This methodology proceeds through single-electron transfer processes, generating α-amino radicals that couple with electrophilic carbonyl partners. The reaction demonstrates broad substrate scope and high functional group tolerance, with yields ranging from 41-92% under mild conditions [15] [16].

Electrocatalytic synthesis has emerged as a powerful alternative to traditional photoredox methods, offering superior scalability and operational simplicity [17] [12]. The method utilizes electrical energy to drive decarboxylative transformations, enabling the synthesis of complex amino alcohols through radical coupling processes. Recent developments have demonstrated the scalability of electrocatalytic amino alcohol synthesis, with successful implementations at 72-gram scale in continuous flow reactors [17] [12].

Dual catalytic systems combining photoredox and transition metal catalysis have expanded the synthetic possibilities for amino alcohol synthesis [18] [19]. These systems enable the generation of α-amino carbanion equivalents through chromium-photoredox dual catalysis, providing access to previously inaccessible structural motifs. The methodology demonstrates high stereoselectivity and enables the construction of quaternary carbon centers adjacent to amino alcohol functionalities.

Stereoselective and Chemoselective Synthesis Techniques

Stereoselective synthesis of amino alcohols requires precise control over the formation of stereogenic centers [20] [21]. Chiral auxiliary strategies provide excellent stereochemical control, achieving enantioselectivities of 90-99% through the temporary incorporation of chiral directing groups [4] [22]. These methods utilize established auxiliaries such as Evans oxazolidinones or Oppolzer camphorsultams to direct facial selectivity during carbon-carbon bond formation.

Asymmetric catalysis represents the most atom-economical approach to stereoselective amino alcohol synthesis [21] [23]. Catalytic asymmetric methods utilize chiral ligands in combination with transition metals to achieve high enantioselectivities without the need for stoichiometric chiral auxiliaries. Recent developments in copper-catalyzed enantioselective radical C-H amination have demonstrated exceptional stereoselectivities (>95% ee) for the synthesis of β-amino alcohols [21].

Chemoselective synthesis addresses the challenge of differentiating between multiple reactive functional groups [24] [25]. Modern methodologies have developed strategies for selective N-acylation over O-acylation in amino alcohol substrates, utilizing specialized catalyst systems and reaction conditions [24] [25]. These approaches enable the selective functionalization of amino alcohols without the need for extensive protecting group strategies.

Enantioconvergent processes represent an emerging strategy for stereoselective amino alcohol synthesis [26] [27]. These methodologies convert racemic starting materials into enantiomerically pure products through kinetic resolution or dynamic kinetic resolution processes. The approach maximizes theoretical yields while maintaining high stereoselectivity, offering significant advantages over traditional resolution methods.

Green Chemistry and Sustainable Synthesis Considerations

Green chemistry principles have fundamentally influenced modern amino alcohol synthesis, emphasizing the development of environmentally benign methodologies [28] [29]. Biocatalytic approaches utilizing engineered enzyme cascades represent the most sustainable strategy for amino alcohol synthesis, operating under aqueous conditions at room temperature and pressure [28] [29].

Enzymatic cascade systems converting diols to amino alcohols have achieved remarkable selectivities of 99% with 30-fold improvements in productivity through enzyme engineering [28] [29]. These systems utilize alcohol dehydrogenases and engineered amine dehydrogenases to selectively convert C4-C7 diols to the corresponding amino alcohols under mild conditions. The methodology eliminates the need for transition metal catalysts and operates using renewable cofactors.

Aqueous reaction systems have gained prominence in sustainable amino alcohol synthesis, eliminating the need for organic solvents and reducing environmental impact [30] [31]. Recent developments have demonstrated the feasibility of amino alcohol synthesis using water as both solvent and reactant, with ruthenium pincer complexes catalyzing the transformation of amino alcohols to amino acid salts with concomitant hydrogen evolution [30].

Solvent-free methodologies represent another sustainable approach, utilizing mechanochemical activation or neat reaction conditions to minimize waste generation [31]. These methods often employ heterogeneous catalysts that can be easily recovered and recycled, further enhancing the sustainability of the synthetic process.

Mechanistic Investigations of Key Transformations

Mechanistic understanding of amino alcohol synthesis has evolved significantly through detailed kinetic and spectroscopic studies [32] [33]. Photoredox-mediated transformations proceed through well-defined single-electron transfer cascades, with key intermediates identified through transient absorption spectroscopy and cyclic voltammetry [32] [16].

The Brook rearrangement mechanism in amino alcohol synthesis involves the migration of silyl groups from carbon to oxygen centers, driven by the formation of thermodynamically favorable Si-O bonds [32]. This rearrangement enables the generation of stabilized carbon radicals that undergo subsequent coupling reactions with high efficiency and selectivity.

Electrocatalytic mechanisms involve the generation of radical intermediates through anodic oxidation, followed by coupling with suitable electrophiles [34] [12]. Mechanistic studies have revealed the importance of electrode materials and electrolyte composition in controlling reaction selectivity and efficiency. The development of paired electrosynthesis strategies has enabled the simultaneous utilization of both anodic and cathodic processes for maximum atom economy.

Biocatalytic mechanisms involve complex enzyme-substrate interactions that have been elucidated through protein crystallography and molecular dynamics simulations [28] [20]. These studies have revealed the structural basis for enzyme selectivity and have guided the development of engineered variants with improved properties for amino alcohol synthesis.

Comparative Assessment of Synthetic Efficiency and Scalability

Comparative analysis of synthetic methodologies reveals significant differences in efficiency, scalability, and practical applicability [35] [34]. Photoredox methodologies demonstrate excellent scalability, with successful implementations at multi-gram scales using continuous flow reactors [17] [12]. These methods offer superior operational simplicity and reduced safety concerns compared to traditional batch processes.

Electrocatalytic approaches provide exceptional scalability potential, with demonstrated applications at 72-gram scale in flow reactors [17] [12]. The methodology offers advantages in terms of process intensification and continuous operation, enabling efficient large-scale synthesis of amino alcohols with minimal waste generation.

Biocatalytic methods, while offering excellent selectivity and environmental benefits, face limitations in terms of enzyme stability and substrate concentration tolerance [28] [29]. Current systems operate effectively at substrate concentrations up to 200 mM, with productivity rates of 0.3 mM/hour for representative transformations. Further enzyme engineering efforts are required to improve industrial viability.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

173.177964357 g/mol

Monoisotopic Mass

173.177964357 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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